Methyl 2,4-dichloro-7-quinolinecarboxylate
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Overview
Description
Methyl 2,4-dichloro-7-quinolinecarboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl ester group at position 7 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloro-7-quinolinecarboxylate typically involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This process can be carried out under mild conditions, often using a metal-free process that achieves a C-C bond cleavage of 1,3-dicarbonyl compounds . Additionally, green and sustainable methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts have been explored for the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often focus on optimizing yield, cost-effectiveness, and environmental sustainability. Techniques such as one-pot reactions, the use of ionic liquids, and ultrasound-promoted synthesis are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-7-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Scientific Research Applications
Methyl 2,4-dichloro-7-quinolinecarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-7-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2,4-dichloro-7-quinolinecarboxylate include:
- Ethyl 7,8-dichloro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Methyl 4,7-dichloro-2-quinolinecarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 4 and a methyl ester group at position 7 distinguishes it from other quinoline derivatives and can result in different pharmacological properties .
Properties
Molecular Formula |
C11H7Cl2NO2 |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
methyl 2,4-dichloroquinoline-7-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-7-8(12)5-10(13)14-9(7)4-6/h2-5H,1H3 |
InChI Key |
MSTMKIOFXAWMRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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